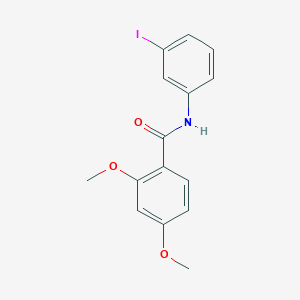![molecular formula C24H28N2O2S B297997 (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297997.png)
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound possesses a unique chemical structure that makes it an ideal candidate for various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. Additionally, (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can prevent oxidative damage to cells. Additionally, this compound has been shown to possess anti-inflammatory properties, which can reduce inflammation in various tissues. (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one has also been shown to possess antitumor properties, which can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its unique chemical structure, which makes it an ideal candidate for various biochemical and physiological studies. Additionally, this compound has been shown to possess multiple biological activities, which can be useful in studying various diseases. However, the limitations of using (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
For the study of (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one include further investigation of its mechanism of action and its potential applications in treating various diseases. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of higher yields of pure (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one. The development of new analogs of this compound can also lead to the discovery of new compounds with improved biological activities.
Synthesemethoden
The synthesis of (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 2-amino-3-methyl-1,3-thiazolidin-4-one with 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then treated with 4-ethylbenzaldehyde and a base to yield the final product. This method has been optimized to produce high yields of pure (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one with minimal side reactions.
Wissenschaftliche Forschungsanwendungen
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been used in various scientific research applications due to its unique chemical structure. It has been shown to possess antioxidant, anti-inflammatory, and antitumor properties. This compound has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells and has shown promising results. Additionally, (2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential to treat diabetes and cardiovascular diseases.
Eigenschaften
Produktname |
(2E,5E)-2-[(4-ethylphenyl)imino]-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C24H28N2O2S |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
(5E)-2-(4-ethylphenyl)imino-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H28N2O2S/c1-7-17-8-10-19(11-9-17)25-24-26(5)23(27)22(29-24)14-18-13-20(15(2)3)21(28-6)12-16(18)4/h8-15H,7H2,1-6H3/b22-14+,25-24? |
InChI-Schlüssel |
WNFCAXDYDYQIIQ-APPGCKKWSA-N |
Isomerische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3C)OC)C(C)C)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)S2)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)S2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297914.png)
![Methyl 4-{[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297916.png)
![methyl 4-{[(2E,5E)-5-(4-tert-butylbenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297917.png)
![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)


![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)